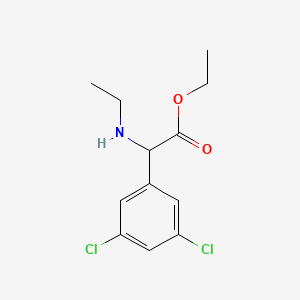

Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate

Description

Properties

IUPAC Name |

ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO2/c1-3-15-11(12(16)17-4-2)8-5-9(13)7-10(14)6-8/h5-7,11,15H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHGWXYAVYDYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C1=CC(=CC(=C1)Cl)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthetic Phenylglycine Analogs: A Strategic Guide to SAR & Asymmetric Synthesis

Executive Summary

Phenylglycine (Phg) and its analogs represent a critical class of non-proteinogenic amino acids. Unlike phenylalanine, where the aromatic ring is separated from the backbone by a methylene spacer, phenylglycine attaches the aryl group directly to the

For SAR (Structure-Activity Relationship) scientists, Phg analogs offer a unique platform to probe the electronic and steric requirements of a binding pocket with high precision. This guide outlines the structural rationale for deploying Phg analogs, details the most robust asymmetric synthetic protocols (specifically the Ellman auxiliary approach), and provides a framework for systematic SAR exploration.

Part 1: Structural Significance & SAR Rationale

The "Phenyl Clamp" Effect

In peptide mimetics and small molecule drugs, the difference between Phenylalanine (Phe) and Phenylglycine (Phg) is not merely one carbon; it is a fundamental shift in entropy and topography.

-

Conformational Restriction: The direct attachment of the phenyl ring to the

creates significant steric clash with the backbone carbonyl and amine. This restricts the allowed Ramachandran angles ( -

-Stacking Precision: In Phe, the flexible

-

Metabolic Stability: The benzylic position in Phe is prone to oxidative metabolism. In Phg, the benzylic carbon is also the

-carbon, which is heavily substituted (amine, carboxylate, aryl), making it sterically less accessible to metabolic enzymes like CYPs.

Key Therapeutic Classes

- -Lactam Antibiotics: Ampicillin and Cephalexin utilize the Phg side chain to improve oral bioavailability via the PEPT1 transporter.

-

Excitatory Amino Acid Antagonists: Substituted Phg analogs are potent antagonists at mGluR and NMDA receptors due to their ability to mimic the glutamate distal carboxylate via the aryl ring electronics.

-

HCV Protease Inhibitors: Phg caps are frequently used to fill hydrophobic S1/S2 pockets.

Part 2: Synthetic Methodologies

To conduct a valid SAR study, you must control the stereochemistry (

Table 1: Comparative Synthetic Strategies

| Methodology | Mechanism | Enantioselectivity (ee) | Scope (R-Groups) | Scalability |

| Ellman Auxiliary | Diastereoselective Strecker | Excellent (>98%) | High (Diverse Aldehydes) | Med (g to kg) |

| Biocatalysis | Dynamic Kinetic Resolution | Perfect (>99%) | Low (Substrate Specific) | High (Ton) |

| Petasis Reaction | Boronic Acid Addition | Good (80-95%) | Med (Boronic Acids) | Low |

| Evans Glycine | Electrophilic Azidation | Excellent (>98%) | Low (Requires Electrophile) | Low |

The Gold Standard: Ellman's Sulfinamide

For research-scale SAR library generation, the Ellman Sulfinamide method is superior. It allows you to start from commercially available substituted benzaldehydes (cheap, diverse) and consistently yields high enantiomeric excess (ee) without heavy metal waste.

The Workflow Logic

-

Condensation: Aldehyde + Chiral Sulfinamide

Chiral Imine.[1][2] -

Strecker Addition: Cyanide adds to the imine. The bulky tert-butyl group on the sulfinyl directs the attack to the less hindered face (Re-face or Si-face depending on auxiliary).

-

Hydrolysis: Acidic cleavage yields the free amino acid.

Part 3: Visualization of Workflows

Diagram 1: The Phenylglycine SAR Engine

This diagram illustrates the iterative cycle of designing, synthesizing, and testing Phg analogs.

Caption: The SAR Engine: Iterative generation of phenylglycine libraries starting from diverse aldehyde precursors.

Part 4: Detailed Experimental Protocol

Target: Synthesis of (S)-4-Fluorophenylglycine (Representative Analog) Rationale: Fluorine substitution creates a dipole without adding significant steric bulk, a classic bioisostere scan.

Phase 1: Formation of the N-Sulfinyl Imine

-

Reagents: 4-Fluorobenzaldehyde (1.0 equiv), (S)-(-)-2-methyl-2-propanesulfinamide (1.1 equiv), Ti(OEt)

(2.0 equiv). -

Solvent: Dry THF (0.5 M).

-

Protocol:

-

Charge a flame-dried flask with (S)-sulfinamide and 4-fluorobenzaldehyde under

. -

Add THF followed by dropwise addition of Ti(OEt)

. Note: Titanium acts as both a Lewis acid and water scavenger. -

Stir at RT for 16h. Monitor by TLC (Imine is usually less polar than sulfinamide).

-

Quench: Pour into brine with vigorous stirring. The Ti salts will precipitate as a white solid. Filter through Celite.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Phase 2: Diastereoselective Strecker Reaction

-

Reagents: Diethylaluminum cyanide (Et

AlCN) or TMSCN/Isopropanol. -

Protocol (TMSCN Method - Safer):

-

Dissolve the sulfinyl imine in THF at -78°C.

-

Add TMSCN (1.5 equiv) and Isopropanol (1.5 equiv). Note: IPA generates HCN in situ in a controlled manner.

-

Allow to warm to -20°C over 4h. The sulfinyl group directs the cyanide to the Re-face.

-

Workup: Quench with sat. NaHCO

. Extract with EtOAc. -

Result: The

-amino nitrile intermediate.[3][4]

-

Phase 3: Hydrolysis to Free Amino Acid

-

Reagents: 6M HCl.

-

Protocol:

-

Reflux the

-amino nitrile in 6M HCl for 4-6 hours. This step achieves three things:-

Cleaves the sulfinyl auxiliary.

-

Hydrolyzes the nitrile to the carboxylic acid.

-

Removes the tert-butyl group.

-

-

Isolation: Concentrate in vacuo. Dissolve in minimal water and neutralize to pH 6-7 with propylene oxide or LiOH to precipitate the zwitterionic amino acid.

-

Validation: Check optical rotation

and Chiral HPLC (Crownpak CR(+) column is standard for amino acids).

-

Diagram 2: Mechanistic Pathway (Ellman Strecker)

Caption: Mechanistic flow of the Ellman Strecker synthesis, highlighting the critical stereodirecting step.

Part 5: Functionalization Strategies for SAR

When designing your library, categorize your analogs to probe specific features of the binding pocket:

-

Electronic Scan (Hammett Plot):

-

Targets: 4-F, 4-Cl, 4-OMe, 4-CF

, 4-NO -

Purpose: Determine if the aryl ring participates in cation-

interactions or acts as an electron sink.

-

-

Steric Scan (Ortho/Meta/Para):

-

Targets: 2-Me, 3-Me, 4-Me.

-

Purpose: The "Ortho" position in Phg is extremely sensitive. Substituents here often lock the conformation rigidly (atropisomerism potential).

-

-

Heteroaryl Isosteres:

-

Targets: 2-Thienylglycine, 3-Pyridylglycine.

-

Purpose: Thiophene is a classic bioisostere for phenyl (similar size, different electronics). Pyridine introduces a hydrogen bond acceptor.

-

References

-

Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research.

-

Davis, F. A., & Ellman, J. A. (2010).[5] "Sulfinamides in Asymmetric Synthesis." Chemical Reviews.

-

Wexler, R. R., et al. (2022). "Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction." Frontiers in Bioengineering and Biotechnology.

-

Ma, J. A. (2003). "Recent advances in the catalytic asymmetric synthesis of alpha-amino acids." Angewandte Chemie International Edition.

-

Boesten, W. H., et al. (2001).[3] "Asymmetric Strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation."[3][4] Organic Letters.

Sources

- 1. BJOC - Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

Chemical properties of N-ethyl-3,5-dichlorophenylglycine ethyl ester

An In-Depth Technical Guide to the Chemical Properties of N-ethyl-3,5-dichlorophenylglycine ethyl ester

Abstract

N-ethyl-3,5-dichlorophenylglycine ethyl ester is a substituted amino acid derivative with significant potential as a versatile intermediate in synthetic organic chemistry. Its unique structure, featuring a dichlorinated aromatic ring, a secondary amine, and an ethyl ester moiety, makes it a valuable building block for novel pharmaceuticals and agrochemicals. This guide provides a comprehensive analysis of its chemical properties, including plausible synthetic pathways, detailed physicochemical and spectroscopic characterization, reactivity profiles, and safety considerations. The insights presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage this compound in advanced chemical synthesis.

Molecular Overview and Structural Significance

N-ethyl-3,5-dichlorophenylglycine ethyl ester is a complex organic molecule whose chemical behavior is dictated by the interplay of its distinct functional groups. Understanding its structure is paramount to predicting its reactivity and potential applications.

-

Chemical Structure:

-

IUPAC Name: ethyl 2-((3,5-dichlorophenyl)(ethyl)amino)acetate

-

Molecular Formula: C₁₂H₁₅Cl₂NO₂

-

Molecular Weight: 292.16 g/mol

-

The core of the molecule is a glycine ethyl ester backbone. The nitrogen atom is substituted with both an ethyl group and a 3,5-dichlorophenyl group. The presence of two electron-withdrawing chlorine atoms on the phenyl ring significantly influences the electron density of the entire molecule, impacting the basicity of the nitrogen atom and the reactivity of the aromatic ring. The ethyl ester group provides a site for classic ester chemistry, such as hydrolysis and amidation.

Synthesis and Manufacturing Pathways

While a specific, optimized synthesis for N-ethyl-3,5-dichlorophenylglycine ethyl ester is not prominently documented in standard literature, its synthesis can be logically derived from established methods for preparing N-substituted glycine esters.[1][2] The most direct and industrially scalable approach involves the nucleophilic substitution of a haloacetate by a pre-formed N-ethyl-3,5-dichloroaniline.

Proposed Synthetic Route: Nucleophilic Alkylation

This pathway is advantageous due to the commercial availability of starting materials and the straightforward nature of the reaction. The key steps involve the synthesis of the secondary amine intermediate followed by alkylation.

Sources

Non-natural amino acid building blocks for peptide synthesis

Title: Engineering the Unnatural: A Technical Guide to Non-Natural Amino Acid (nnAA) Incorporation in Peptide Therapeutics

Executive Summary

The therapeutic peptide landscape has shifted from mimicking native sequences to engineering "unnatural" architectures. Non-natural amino acids (nnAAs) are no longer just research curiosities; they are the primary tools for overcoming the two fatal flaws of peptide drugs: proteolytic instability and poor membrane permeability .

This guide is not a textbook definition of amino acids. It is a strategic manual for the drug developer. It focuses on the how and why of incorporating sterically demanding, chemically diverse building blocks without compromising synthetic yield or chiral integrity.

Part 1: Strategic Selection of nnAAs

Selection must be driven by the specific ADME problem you are trying to solve. Random substitution rarely yields results.

| Structural Class | Representative Building Block | Primary Utility | Mechanistic Impact |

| Aib ( | Helix Induction | The gem-dimethyl effect restricts | |

| N-Methylated | N-Me-Ala, N-Me-Phe | Permeability & Stability | Removes the H-bond donor from the amide backbone. This lowers the desolvation energy required to cross lipid membranes and blocks proteolytic cleavage sites. |

| Proteolytic Resistance | Alters the backbone periodicity. Most proteases cannot recognize or cleave the extended backbone carbon skeleton. | ||

| Stapling/Click | (S)-Pentenyl-Ala ( | Macrocyclization | Covalent cross-linking locks secondary structure (stapling) or provides bio-orthogonal handles (click) for conjugation. |

Part 2: The Synthesis Decision Matrix

The incorporation of nnAAs introduces significant steric bulk. Standard protocols (HBTU/DIPEA) will fail, leading to deletion sequences and difficult purifications.

The "Steric Escalation" Protocol

Do not use the most expensive reagent for every coupling. Use a tiered approach to balance cost and efficacy.

Figure 1: Decision tree for coupling reagent selection. Note that coupling onto a secondary amine (N-methyl) is significantly harder than coupling an N-methyl amino acid.

Part 3: Battle-Tested Experimental Protocols

Protocol A: The "N-Methyl Bottleneck" (Coupling onto N-Me-AA)

The Challenge: The N-methyl group on the resin-bound peptide creates a massive steric wall. The nucleophilicity of the secondary amine is drastically reduced. The Solution: Use HATU (or COMU ) with HOAt (or Oxyma ) and elevated temperature.

Step-by-Step Methodology:

-

Swelling (Critical): Swell resin in NMP (N-methylpyrrolidone) for 20 mins. Why? NMP swells polystyrene resins better than DMF, exposing difficult sites.

-

Reagent Prep:

-

Activation: Dissolve AA, HATU, and HOAt in minimal dry NMP. Add DIPEA immediately before adding to resin. Do not pre-activate for >1 min; HATU hydrolyzes quickly.

-

Coupling: Shake for 2 hours at 50°C (or 4 hours at RT if Cys/His are present to avoid racemization).

-

Monitoring (The Self-Validating Step):

-

Do NOT use Kaiser Test. It yields false negatives for secondary amines.

-

Use Chloranil Test:

-

Reagent: 2% Chloranil in DMF.

-

Action: Add 2 drops to a few resin beads.

-

Result: Blue beads = Incomplete coupling (Secondary amine present). Colorless = Complete.

-

-

-

Capping: If the reaction is incomplete after a double couple, cap with acetic anhydride/pyridine to terminate the deletion sequence.

Protocol B: On-Resin Peptide Stapling (Ring-Closing Metathesis)

The Challenge: Forming a carbon-carbon bond between two olefin-bearing side chains (e.g.,

Figure 2: Ring-Closing Metathesis (RCM) workflow. The critical step is degassing the solvent, as oxygen kills the Ruthenium catalyst.

Key Technical Insight:

-

Solvent: Use 1,2-Dichloroethane (DCE). It promotes the reaction better than DCM at elevated temperatures if needed.

-

Catalyst Poisoning: Traces of amine (piperidine) or sulfur (Met/Cys) can poison the Grubbs catalyst. Ensure extensive washing with DCM and 0.1M HCl in DCM prior to the stapling step.

Part 4: Quality Control & Analysis

Non-natural peptides present unique analytical challenges.

1. Diastereomer Separation: Incorporating nnAAs (especially N-methyls) increases the risk of racemization (epimerization) during coupling. The resulting diastereomers often have identical masses (MS is blind to them).

-

Solution: Use a slow gradient HPLC (0.5% B/min) on a C18 Phenyl-Hexyl column. The pi-pi interactions often separate diastereomers better than standard C18.

2. Mass Spectrometry Interpretation:

-

Aib: Mass shift of -14 Da relative to Ala? No, Aib is +14 Da relative to Ala (+2 methyls vs +1). Watch for the characteristic mass difference of 85.1 Da (Aib residue).

-

Stapling: Successful RCM results in a loss of 28 Da (Ethylene gas

released). If you see the parent mass, the staple failed.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link] Authoritative review on coupling reagents including HATU, COMU, and Oxyma.

-

Bird, G. H., et al. (2020). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. PNAS. [Link] Seminal work on the application and stability of stapled peptides.

-

Di Gioia, M. L., et al. (2016). N-Methylated Amino Acids in Peptide Synthesis and Discovery. Molecules. [Link] Detailed overview of N-methylation strategies and difficulties.[2][3][4][5][6]

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link] Comprehensive guide to orthogonal protecting groups essential for nnAA synthesis.

-

Biotage Application Note. (2023). Optimization of Ring Closing Metathesis for Stapled Peptides. [Link] Source for specific RCM protocols and solvent considerations.

Sources

Halogenated Scaffolds in Medicinal Chemistry: A Technical Review of 3,5-Dichloro Phenylacetic Acid Derivatives

Executive Summary

This technical guide provides an in-depth analysis of 3,5-dichlorophenylacetic acid (3,5-DCP) and its derivatives.[1] Unlike its isomer Diclofenac (2,6-dichloro), which relies on a twisted conformation for COX inhibition, the 3,5-dichloro substitution pattern offers a unique planar or semi-planar scaffold with distinct electronic properties.[1] This guide explores its utility as a "privileged fragment" in antifungal development (Succinate Dehydrogenase Inhibitors), its role as a negative control in auxin biology, and its synthetic pathways. It is designed for medicinal chemists and drug development professionals seeking to exploit the meta-meta halogenation pattern for structure-activity relationship (SAR) optimization.[1]

Structural Biology & Physicochemical Profile[2]

The biological activity of phenylacetic acid (PAA) derivatives is dictated by the positioning of chlorine atoms on the aromatic ring.[1] The 3,5-dichloro motif creates a chemically distinct environment compared to the 2,4- (herbicide) or 2,6- (NSAID) patterns.[1]

Comparative SAR Analysis

-

2,6-Dichloro (Diclofenac-like): The chlorine atoms at the ortho positions create significant steric hindrance, forcing the phenyl ring and the side chain to twist out of plane (atropisomerism).[1] This "twist" is critical for fitting into the hydrophobic channel of the COX-2 enzyme.[1]

-

3,5-Dichloro (The Subject): The chlorine atoms are in the meta positions.[1] This reduces steric clash around the methylene bridge, allowing the molecule to adopt a more planar conformation. Consequently, 3,5-DCP derivatives often show reduced COX inhibition but enhanced binding in flat hydrophobic pockets found in fungal enzymes or specific bacterial targets.[1]

-

2,4-Dichloro (Auxin-like): This pattern mimics indole-3-acetic acid (IAA).[1] 3,5-DCP lacks the para-chlorine and ortho-chlorine required for high-affinity TIR1 auxin receptor binding, making it a weak auxin or an auxin antagonist.[1]

Physicochemical Properties

The 3,5-substitution significantly increases lipophilicity (

| Property | Value / Description | Significance |

| CAS Number | 51719-65-4 | Unique Identifier |

| Molecular Formula | C₈H₆Cl₂O₂ | Core Acid |

| Molecular Weight | 205.04 g/mol | Fragment-based drug design compliant |

| Melting Point | 112–115 °C | Crystalline solid stability |

| pKa (Predicted) | ~3.8 – 4.0 | Slightly stronger acid than PAA (pKa 4.[1][2]3) due to electron-withdrawing Cl |

| LogP (Exp) | ~3.1 | High membrane permeability; suitable for CNS or fungal cell wall penetration |

Synthetic Strategies

Synthesis of 3,5-DCP requires navigating the meta-directing limitation of alkylation.[1] Direct chlorination of phenylacetic acid usually yields 2,4- or 4- isomers.[1] Therefore, indirect routes via nitriles or acetophenones are required.

Primary Route: Hydrolysis of 3,5-Dichlorobenzyl Cyanide

This is the most robust industrial route, avoiding the regioselectivity issues of electrophilic aromatic substitution.

Alternative Route: Willgerodt-Kindler Reaction

Useful when starting from 3,5-dichloroacetophenone.[1] It involves heating with sulfur and morpholine to form a thioamide, followed by hydrolysis.

Visualization of Synthetic Logic

The following diagram outlines the retrosynthetic analysis and forward pathways.

Caption: Synthetic pathways to 3,5-Dichlorophenylacetic acid. The Green path (Benzyl Cyanide) is preferred for yield and simplicity.

Pharmacological Applications[3][4][5][6]

Antifungal Activity (Succinate Dehydrogenase Inhibition)

Recent literature identifies the 3,5-dichlorophenyl motif as a critical pharmacophore for Succinate Dehydrogenase (SDH) inhibitors.[1]

-

Mechanism: The planar 3,5-dichloro ring fits into the proximal binding pocket of the SDH enzyme in fungi (e.g., Botrytis cinerea, Rhizoctonia solani).

-

Key Finding: Esters and amides derived from 3,5-DCP (or its alcohol analog) have shown

values comparable to commercial fungicides like Boscalid (approx. 1–6 mg/L).[1] -

Causality: The lipophilicity of the 3,5-Cl substituents facilitates penetration through the fungal cell wall, while the electron-withdrawing nature strengthens hydrogen bonding interactions at the carbonyl headgroup.[1]

Antibacterial & Enzyme Inhibition

Derivatives coupled with heterocyclic amines (e.g., aminothiazoles, piperidines) exhibit activity against Gram-positive bacteria (S. aureus).[1]

-

Sulfonamide Hybrids: 3,5-dichloro-2-hydroxybenzenesulfonyl variants are potent inhibitors of butyrylcholinesterase, suggesting potential in neurodegenerative research, though this diverges slightly from the acetic acid core.[1]

Auxin Activity (The Negative Control)

In plant physiology, 3,5-DCP serves as a critical probe.

-

3,4-Dichlorophenylacetic acid (Dcaa): Active auxin.[1]

-

3,5-Dichlorophenylacetic acid: Weak to Inactive.[1]

-

Insight: This loss of activity demonstrates that the auxin receptor (TIR1) requires a specific substitution pattern (preferably 2,4 or 3,4) to stabilize the auxin-IAA co-receptor complex.[1] 3,5-DCP fails to induce the necessary conformational change, making it a valuable tool for studying receptor selectivity.[1]

Experimental Protocol: Synthesis of N-Substituted 3,5-Dichlorophenylacetamides

This protocol describes the conversion of the acid to an amide derivative, a common workflow for generating antifungal libraries.

Objective

Synthesize N-(4-fluorophenyl)-2-(3,5-dichlorophenyl)acetamide to test for antifungal activity.

Reagents

-

3,5-Dichlorophenylacetic acid (1.0 equiv)[1]

-

Thionyl chloride (

) (3.0 equiv)[1] -

4-Fluoroaniline (1.1 equiv)[1]

-

Triethylamine (

) (1.5 equiv)[1] -

Dichloromethane (DCM) (Anhydrous)[1]

-

Dimethylformamide (DMF) (Catalytic drop)[1]

Step-by-Step Methodology

-

Acid Chloride Formation (Activation):

-

In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve 3,5-dichlorophenylacetic acid (5 mmol) in dry DCM (20 mL).

-

Add a catalytic drop of DMF (activates the

). -

Add thionyl chloride (15 mmol) dropwise at 0°C.

-

Critical Step: Reflux the mixture at 40°C for 2 hours. Monitor gas evolution (HCl/SO2).

-

Validation: Reaction completion is indicated by the cessation of bubbling and the formation of a clear homogenous solution.[1]

-

Evaporate excess

and solvent under reduced pressure to yield the crude acid chloride (yellow oil).[1] Do not purify; use immediately.

-

-

Amide Coupling:

-

Redissolve the crude acid chloride in dry DCM (10 mL).

-

In a separate flask, mix 4-fluoroaniline (5.5 mmol) and triethylamine (7.5 mmol) in DCM (10 mL) at 0°C.

-

Slowly add the acid chloride solution to the amine solution over 15 minutes. The reaction is exothermic; control temperature to <5°C to prevent side reactions.

-

Stir at room temperature for 4–6 hours.

-

-

Work-up and Purification:

-

Wash the organic layer sequentially with:

-

1M HCl (removes unreacted amine).

-

Saturated

(removes unreacted acid). -

Brine (drying).

-

-

Dry over anhydrous

and concentrate in vacuo. -

Recrystallization: Purify the solid residue using Ethanol/Water (9:1).[1]

-

-

Characterization (Expected Data):

-

IR: Amide I band at ~1650 cm⁻¹, NH stretch at ~3280 cm⁻¹.

-

¹H NMR (CDCl₃): Singlet at ~3.6 ppm (CH₂ bridge), aromatic signals for 3,5-dichloro pattern (triplet/doublet distinct from 2,6).[1]

-

Future Outlook & Hybrid Scaffolds

The 3,5-dichloro PAA scaffold is currently underutilized compared to its 2,4- and 2,6- counterparts.[1] Future development lies in Hybrid Molecules :

-

Triazole-PAA Hybrids: Linking the 3,5-DCP core to 1,2,4-triazoles to create dual-action antifungals (targeting both SDH and CYP51).[1]

-

Prodrug Design: Esterification of the carboxylic acid to improve blood-brain barrier permeability for potential CNS applications, leveraging the high LogP of the 3,5-dichloro motif.[1]

References

-

Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. Journal of Agricultural and Food Chemistry. (2021). [Link]

-

3,5-Dichlorobenzeneacetic acid (CAS 51719-65-4) Entry. CAS Common Chemistry. [Link][1][3]

-

Identification of phenylacetic acid as a natural auxin in the shoots of higher plants. Plant Physiology. (Note: Discusses PAA auxins generally, establishing the baseline for SAR). [Link]

-

Diclofenac and other non-steroidal anti-inflammatory drugs (NSAIDs) are competitive antagonists of the human P2X3 receptor. Frontiers in Pharmacology. (2023). (Provides comparative data on the 2,6-dichloro isomer activity). [Link]

-

3,4-Dichlorophenylacetic acid acts as an auxin analog. Communications Biology. (2024).[1] (Contrasts the active 3,4-isomer against the inactive/weak 3,5-isomer). [Link][1]

Sources

Methodological & Application

Application Note & Protocol: A Modular Approach to the Synthesis of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate

Abstract: This document provides a comprehensive guide for the synthesis of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate, a substituted α-amino ester, starting from 3,5-dichlorobenzaldehyde. α-Amino esters are crucial structural motifs in medicinal chemistry, serving as precursors to a wide array of pharmacologically active compounds and non-canonical amino acids.[1] The protocol detailed herein employs a variation of the classical Strecker synthesis, a robust and efficient three-component reaction, followed by acidic hydrolysis and esterification. This guide is intended for researchers and professionals in drug development and organic synthesis, offering in-depth mechanistic insights, a detailed experimental protocol, characterization methods, and critical safety procedures.

Strategic Overview & Reaction Mechanism

The synthesis of α-amino acids and their derivatives from aldehydes is a cornerstone of organic chemistry. The Strecker synthesis, first reported in 1850, remains one of the most effective methods for preparing α-aminonitriles, which are versatile intermediates.[2][3] This protocol adapts this multicomponent reaction strategy for the synthesis of the target N-substituted α-amino ester.

The overall transformation proceeds in two primary stages:

-

One-Pot α-Aminonitrile Formation: 3,5-dichlorobenzaldehyde undergoes condensation with ethylamine to form an intermediate imine. This electrophilic imine is then trapped in situ by the nucleophilic addition of a cyanide ion to yield the stable α-aminonitrile, 2-(3,5-dichlorophenyl)-2-(ethylamino)acetonitrile.[4][5]

-

Hydrolysis and Esterification: The nitrile moiety of the intermediate is subsequently hydrolyzed under strong acidic conditions to a carboxylic acid. The reaction conditions, specifically the presence of excess ethanol as the solvent, concurrently facilitate a Fischer esterification to produce the final target ester.

Mechanistic Pathway

Caption: Reaction mechanism for the synthesis of the target α-amino ester.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis. Extreme caution must be exercised during this protocol, particularly when handling sodium cyanide.

Reagents and Materials

| Reagent | CAS No. | MW ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3,5-Dichlorobenzaldehyde | 10203-08-4 | 175.01 | 5.00 g | 28.57 | Starting material.[6] Corrosive solid.[7][8] |

| Ethylamine (70% in H₂O) | 75-04-7 | 45.09 | 3.7 mL | 57.14 | Corrosive, flammable liquid.[9][10] Use a 2-fold excess. |

| Sodium Cyanide | 143-33-9 | 49.01 | 1.54 g | 31.43 | Acutely toxic. [11][12] Use a 1.1-fold excess. |

| Methanol | 67-56-1 | 32.04 | 50 mL | - | Solvent for Stage 1. |

| Diethyl Ether | 60-29-7 | 74.12 | ~200 mL | - | Extraction solvent. |

| Ethanol (Absolute) | 64-17-5 | 46.07 | 60 mL | - | Solvent/Reagent for Stage 2. |

| Conc. HCl (37%) | 7647-01-0 | 36.46 | 15 mL | ~180 | Catalyst/Reagent for Stage 2. |

| Saturated NaHCO₃ (aq) | - | - | ~250 mL | - | For neutralization. |

| Brine (Saturated NaCl) | - | - | ~50 mL | - | For washing. |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~10 g | - | Drying agent. |

| Silica Gel (60 Å) | 7631-86-9 | - | As needed | - | For column chromatography. |

Detailed Synthesis Procedure

Stage 1: Synthesis of 2-(3,5-dichlorophenyl)-2-(ethylamino)acetonitrile

CAUTION: This entire stage must be performed in a certified chemical fume hood. Sodium cyanide is fatally toxic if ingested, inhaled, or absorbed through the skin. Contact with acid liberates highly toxic hydrogen cyanide gas.[13][14] Ensure an emergency cyanide poisoning antidote kit is available and you are trained in its use.

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 3,5-dichlorobenzaldehyde (5.00 g, 28.57 mmol) and methanol (50 mL).

-

Stir the mixture at room temperature until the aldehyde is fully dissolved.

-

Cool the flask to 0-5 °C using an ice-water bath.

-

Slowly add ethylamine (3.7 mL, 70% solution in water, 57.14 mmol) to the stirred solution over 10 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 30 minutes at 0-5 °C.

-

In a separate beaker, dissolve sodium cyanide (1.54 g, 31.43 mmol) in 10 mL of deionized water. Handle solid NaCN with extreme care.

-

Using the dropping funnel, add the aqueous sodium cyanide solution dropwise to the reaction mixture over 30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours (overnight).

-

Work-up: a. Quench the reaction by slowly adding 50 mL of water. b. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 50 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting oil or semi-solid is the crude α-aminonitrile.

Stage 2: Hydrolysis and Esterification to Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate

-

Transfer the crude α-aminonitrile from Stage 1 into a 250 mL round-bottom flask.

-

Add absolute ethanol (60 mL) followed by the slow, careful addition of concentrated hydrochloric acid (15 mL) while cooling the flask in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain reflux for 6-8 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

-

Work-up: a. Cool the reaction mixture to room temperature, then further cool in an ice bath. b. Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution in portions until effervescence ceases and the pH is ~8. Perform this step slowly to control CO₂ evolution. c. Transfer the neutralized mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). d. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄. e. Filter and concentrate the solvent under reduced pressure to yield the crude final product.

Purification

Purify the crude product via flash column chromatography on silica gel.

-

Eluent: A gradient of 5% to 20% ethyl acetate in hexanes.

-

Collect fractions containing the desired product (identified by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate as a viscous oil or low-melting solid.

Product Characterization

Confirm the identity and purity of the synthesized compound using standard analytical techniques.

Caption: Workflow for the analytical characterization of the final product.

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic protons (Ar-H): ~δ 7.2-7.4 ppm (multiplet, 3H).

-

Alpha-proton (Ar-CH-N): ~δ 4.5 ppm (singlet or triplet, 1H).

-

Ester methylene (O-CH₂-CH₃): ~δ 4.2 ppm (quartet, 2H).

-

Ethylamino methylene (N-CH₂-CH₃): ~δ 2.6-2.8 ppm (quartet, 2H).

-

Amine proton (N-H): Broad singlet, variable chemical shift ~δ 1.5-2.5 ppm (1H).

-

Ester methyl (O-CH₂-CH₃): ~δ 1.25 ppm (triplet, 3H).

-

Ethylamino methyl (N-CH₂-CH₃): ~δ 1.1 ppm (triplet, 3H).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Ester Carbonyl (C=O): ~δ 172-174 ppm.

-

Aromatic Carbons (Ar-C): ~δ 125-140 ppm.

-

Alpha-carbon (Ar-C-N): ~δ 60-65 ppm.

-

Ester methylene (O-CH₂): ~δ 61 ppm.

-

Ethylamino methylene (N-CH₂): ~δ 43-45 ppm.

-

Ester methyl (O-CH₂-CH₃): ~δ 14 ppm.

-

Ethylamino methyl (N-CH₂-CH₃): ~δ 15 ppm.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺ for C₁₂H₁₅Cl₂NO₂: m/z = 276.05. The isotopic pattern for two chlorine atoms (M, M+2, M+4 in ~9:6:1 ratio) should be observed.

-

-

Infrared Spectroscopy (FT-IR, neat):

-

N-H stretch: ~3300-3400 cm⁻¹ (broad).

-

C-H stretch (aliphatic): ~2850-2980 cm⁻¹.

-

C=O stretch (ester): ~1735 cm⁻¹ (strong).

-

C-O stretch: ~1150-1250 cm⁻¹.

-

C-Cl stretch: ~700-800 cm⁻¹.

-

Safety, Handling, and Waste Management

Utmost priority must be given to safety throughout this procedure.

-

Engineering Controls: All operations must be conducted inside a properly functioning chemical fume hood. A safety shower and eyewash station must be immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory, especially when handling corrosive or toxic materials.

-

Hand Protection: Wear heavy-duty nitrile or neoprene gloves. Inspect gloves before use.[9]

-

Body Protection: A flame-retardant lab coat must be worn and fully buttoned.

-

-

Specific Reagent Hazards:

-

Sodium Cyanide (NaCN): Extremely toxic.[11] Avoid formation of dust.[11] Never handle in an open bench. Contact with acids liberates fatal hydrogen cyanide gas. Store away from acids and water.[11][12]

-

Ethylamine: Highly flammable liquid and vapor.[10] Causes severe skin burns and eye damage.[9][10] May cause respiratory irritation.[9][10] Keep away from heat, sparks, and open flames.[9][15]

-

3,5-Dichlorobenzaldehyde: Causes skin and eye irritation/burns.[7][8][16] Avoid inhalation of dust.[8]

-

Concentrated HCl: Corrosive. Causes severe skin burns and eye damage. Vapors are highly irritating to the respiratory system.

-

-

Cyanide Waste Management:

-

NEVER acidify any solution containing cyanide.

-

All aqueous waste from Stage 1 (quench solution, washes) must be collected in a dedicated, clearly labeled "Cyanide Waste" container.

-

To treat the cyanide waste, adjust the pH to >10 with NaOH. Slowly add an excess of 10% sodium hypochlorite (bleach) or 30% hydrogen peroxide with stirring to oxidize the cyanide (CN⁻) to the much less toxic cyanate (OCN⁻). This process is exothermic and should be done in an ice bath.

-

Dispose of all chemical waste through your institution's environmental health and safety (EHS) office.

-

References

- Sigma-Aldrich. (2020, November 11).

- Fisher Scientific. (2025, December 22).

- ChemicalBook.

- Sigma-Aldrich. (2013, April 4).

- Loba Chemie. (2016, June 1). ETHYLAMINE SOLUTION FOR SYNTHESIS MSDS.

- Sigma-Aldrich. 3,5-Dichlorobenzaldehyde 97.

- CPAChem. (2023, October 5).

- Fisher Scientific. (2010, November 19). Sodium Cyanide MSDS.

- Washington State University.

- PubChem. 3,5-Dichlorobenzaldehyde.

- PENTA. (2024, September 20).

- State of New Jersey. Ethylamine - Hazard Summary.

- NOAA. SODIUM CYANIDE - CAMEO Chemicals.

-

Mondal, J., & Mandal, S. K. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 54. [Link]

- Organic Chemistry Portal. Strecker Synthesis.

-

Wikipedia. Strecker amino acid synthesis. [Link]

- Master Organic Chemistry. (2024). Strecker Synthesis.

-

Hickey, J. L., et al. (2020). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. ACS Catalysis, 10(15), 8766–8772. [Link]

-

Khan, I., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(19), 6563. [Link]

Sources

- 1. Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strecker Synthesis [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3,5-二氯苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. 3,5-Dichlorobenzaldehyde - Safety Data Sheet [chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. lobachemie.com [lobachemie.com]

- 11. westliberty.edu [westliberty.edu]

- 12. fishersci.com [fishersci.com]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. cpachem.com [cpachem.com]

- 16. 3,5-Dichlorobenzaldehyde | C7H4Cl2O | CID 35746 - PubChem [pubchem.ncbi.nlm.nih.gov]

Protocol for reductive amination of 3,5-dichlorophenylglyoxylate

Application Note: Selective Reductive Amination of 3,5-Dichlorophenylglyoxylate for Non-Natural Amino Acid Synthesis

Executive Summary

This application note details the optimized protocol for the reductive amination of 3,5-dichlorophenylglyoxylate (and its alkyl ester derivatives) to synthesize 3,5-dichlorophenylglycine analogs. These non-natural amino acid motifs are critical pharmacophores in peptide therapeutics and vancomycin-class antibiotics.

The presence of the electron-withdrawing 3,5-dichloro substituents and the labile

Mechanistic Insight & Chemoselectivity

The transformation relies on the selective reduction of an in situ generated iminium species in the presence of a ketone.[1]

-

Electrophilicity: The 3,5-dichloro substitution pattern on the phenyl ring significantly lowers the LUMO energy of the ketone carbonyl, increasing its susceptibility to nucleophilic attack by the amine (

). -

Selectivity: Sodium Triacetoxyborohydride [

] is sterically crowded and electron-poor compared to -

The "Dechlorination Trap": Standard catalytic hydrogenation (e.g.,

) must be strictly avoided. The Ar-Cl bond energy (

Diagram 1: Reaction Mechanism & Selectivity Pathway

Caption: Mechanistic pathway highlighting the selective reduction of the iminium ion by STAB and critical avoidance of side reactions.

Experimental Protocol

Method A: Standard STAB Protocol (Recommended)

Best for: Primary and secondary amines, high functional group tolerance.

Reagents:

-

Substrate: Methyl or Ethyl 3,5-dichlorophenylglyoxylate (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv (Use HCl salt + TEA if free base is unstable)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen (

), dissolve the 3,5-dichlorophenylglyoxylate (1.0 equiv) and the Amine (1.1 equiv) in anhydrous DCE ( -

Acid Activation: Add Glacial Acetic Acid (1.0 equiv).

-

Note: AcOH catalyzes the dehydration of the hemiaminal to the imine. For acid-sensitive amines, this can be omitted, but reaction times will increase.

-

-

Imine Formation (Optional but Recommended): Stir at Room Temperature (RT) for 30–60 minutes.

-

Why: While STAB allows "one-pot" addition, pre-stirring ensures the imine equilibrium is established before the reductant is introduced, minimizing direct ketone reduction.

-

-

Reduction: Cool the mixture to

. Add STAB (1.5 equiv) portion-wise over 5–10 minutes.-

Observation: Mild effervescence may occur.

-

-

Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by TLC or LC-MS.

-

Target: Disappearance of the ketone peak (M+).

-

-

Quench: Quench by adding saturated aqueous

until pH -

Workup: Extract with DCM (

). Wash combined organics with Brine, dry over

Method B: Lewis-Acid Assisted (For Sterically Hindered Amines)

Best for: Unreactive amines or electron-deficient anilines.

If conversion in Method A is

-

Mix Substrate and Amine in neat Titanium(IV) isopropoxide [

] (2.0 equiv). -

Stir for 4–6 hours (or overnight) to force imine formation.

-

Dilute with Ethanol or THF.

-

Add Sodium Cyanoborohydride (

) (Caution: Toxic) or STAB for reduction.

Workflow & Process Control

Diagram 2: Experimental Workflow

Caption: Operational workflow distinguishing between standard and Lewis-acid promoted protocols.

Comparative Data: Reducing Agents

| Reducing Agent | Selectivity (Imine vs Ketone) | Risk of Dechlorination | Reaction pH | Recommendation |

| STAB ( | High | Low | Mild Acidic | Primary Choice |

| NaCNBH3 | High | Low | Neutral/Acidic | Secondary (Toxic) |

| NaBH4 | Low (Reduces Ketone) | Low | Basic | Not Recommended |

| H2 / Pd-C | High | Critical Risk | Neutral | Avoid |

Troubleshooting Guide

-

Problem: Low conversion; Ketone remains.

-

Problem: Formation of Alcohol side product (Substrate reduction).

-

Problem: Product degradation during workup.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][4][7] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4] The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

-

Nugent, T. C. , & El-Shazly, M. (2010). Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Addition. Advanced Synthesis & Catalysis, 352(5), 753–819. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

Using Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate as a pharmaceutical intermediate

Application Note: Strategic Utilization of Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate in Medicinal Chemistry

Executive Summary

Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate (CAS: 1218548-99-2) is a high-value, non-canonical amino acid (NCAA) precursor utilized in the synthesis of metabolically stable peptidomimetics and small-molecule libraries.[1] Distinguished by its 3,5-dichlorophenyl lipophilic core and

This guide provides a rigorous technical framework for the handling, synthesis, and downstream derivatization of this compound, specifically targeting applications in Glycine Transporter (GlyT1) inhibition , antifungal research , and fragment-based drug discovery (FBDD) .

Chemical Profile & Structural Logic

The utility of this intermediate stems from three specific structural features that address common medicinal chemistry challenges:

-

3,5-Dichloro Substitution: Blocks metabolic "soft spots" (specifically para-hydroxylation) on the phenyl ring, significantly increasing half-life (

) compared to unsubstituted phenylglycines.[1] - -Ethylamino Group: Introduces steric bulk that restricts conformational rotation, enhancing selectivity for sterically demanding binding pockets (e.g., GPCRs).[1]

-

Ethyl Ester Moiety: Serves as a versatile "warhead" for rapid cyclization (to diketopiperazines) or reduction (to amino alcohols).[1]

| Property | Specification |

| IUPAC Name | Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate |

| Molecular Formula | |

| Molecular Weight | 276.16 g/mol |

| pKa (Calc.) | ~7.8 (Secondary Amine) |

| LogP (Calc.) | 3.4 (Highly Lipophilic) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water (neutral form) |

Core Application Workflows

The following diagram illustrates the three primary synthetic pathways where this intermediate serves as a critical node.

Figure 1: Divergent synthetic utility of the title compound. Pathway C is currently the most active area of research for CNS-targeted library generation.

Protocol 1: Synthesis & Purification

Context: While commercially available, in-house synthesis is often required to access specific chiral variants or isotopologues. The most robust route is the Strecker Synthesis adapted for secondary amines.

Materials

-

3,5-Dichlorobenzaldehyde (1.0 eq)[1]

-

Ethylamine (2.0 M in THF, 1.2 eq)[1]

-

TMSCN (Trimethylsilyl cyanide, 1.2 eq)[1]

-

Ethanol/HCl (Sat.)[1]

Step-by-Step Methodology

-

Imine Formation:

-

Charge a flame-dried flask with 3,5-dichlorobenzaldehyde and anhydrous THF.

-

Add ethylamine solution dropwise at 0°C.

-

Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (formation of Schiff base).[1]

-

Expert Insight: The electron-withdrawing chlorines accelerate imine formation but also make the imine prone to hydrolysis. Do not introduce water.

-

-

Strecker Addition:

-

Pinner Reaction (Nitrile to Ester):

-

Dissolve the crude aminonitrile in absolute Ethanol.

-

Bubble dry HCl gas through the solution at 0°C until saturation.

-

Critical Control Point: This step simultaneously hydrolyzes the nitrile and esterifies it. If water is present, you will obtain the carboxylic acid instead of the ester.

-

-

Purification (The "Self-Validating" Step):

-

The product will precipitate as the HCl salt upon cooling.

-

Filter the white solid.

-

Validation: Dissolve a small aliquot in water; pH should be <2. Add

; a white precipitate (AgCl) confirms the salt form.[1]

-

Protocol 2: Downstream Cyclization to Diketopiperazines

Application: Synthesis of constrained peptidomimetics for disrupting protein-protein interactions (PPIs).[1]

Workflow Logic

The secondary amine of the title compound is less nucleophilic than a primary amine. Standard amide couplings often fail due to steric hindrance from the ethyl group. We recommend using HATU or PyBOP with extended reaction times.

Figure 2: Optimized workflow for generating Diketopiperazine libraries using the title compound.

Detailed Procedure:

-

Coupling: React the title compound (1.0 eq) with N-Boc-Glycine (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF. The steric bulk of the N-ethyl group requires the highly active HATU reagent; EDC/HOBt is insufficient.

-

Deprotection: Treat the intermediate with 4M HCl/Dioxane. Evaporate to dryness.

-

Cyclization: Redissolve in Toluene with 5.0 eq of Triethylamine. Reflux for 6 hours. The intramolecular attack of the primary amine onto the ethyl ester is thermodynamically favored, driving the reaction to completion.

Analytical Standards & Quality Control

When characterizing this intermediate, specific NMR signatures confirm the integrity of the N-ethyl and Ester groups.

Table 1: Key

| Moiety | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |

| Aromatic | 7.20 - 7.35 | Multiplet | 3H | Characteristic 3,5-dichloro pattern (often appears as a triplet and doublet).[1] |

| 4.85 | Singlet | 1H | Shift confirms | |

| Ester | 4.15 - 4.25 | Quartet | 2H | Typical ethyl ester.[1] |

| Amine | 2.50 - 2.65 | Multiplet | 2H | Diastereotopic protons if chiral center is resolved.[1] |

| Ester | 1.25 | Triplet | 3H | Overlaps with amine methyl group sometimes.[1] |

| Amine | 1.10 | Triplet | 3H | Distinct from ester methyl.[1] |

Safety & Handling (E-E-A-T Compliance)

-

Hazard Identification: As a halogenated aromatic amine derivative, treat as a potential skin sensitizer and irritant.

-

Storage: The free base is prone to oxidation (browning) upon air exposure.[1] Store strictly as the HCl salt at 2-8°C.

-

Spill Protocol: Neutralize spills with dilute acetic acid (if free base) or sodium bicarbonate (if salt) before absorbing with vermiculite.[1]

References

-

Perdih, A., & Dolenc, M. S. (2011).

-Amino Acids. Current Organic Chemistry, 15(21), 3750-3799.[1] -

ChemScene. (2024).[1] Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate Product Data. ChemScene Catalog.

-

Dougherty, D. A. (2000).[1][5] Unnatural amino acids as probes of protein structure and function.[5][6] Current Opinion in Chemical Biology, 4(6), 645-652.[1][5]

-

Merck/Sigma-Aldrich. (2024).[1] Synthesis of Phenylglycine Derivatives. Sigma-Aldrich Technical Library.[1]

-

National Science Foundation (NSF). (2020).[1] Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling.[5][7] NSF Public Access Repository.

Sources

- 1. N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine | C22H19Cl2N3O2 | CID 46841915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. US4461914A - Method for the preparation of 1-(4'-amino-3',5'-dichlorophenyl)-2-alkyl(or dialkyl)aminoethanols - Google Patents [patents.google.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Synthesis of unnatural fluorescent α-amino acids - Enlighten Theses [theses.gla.ac.uk]

- 7. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]

Application Notes and Protocols: Reagents for N-alkylation of 3,5-dichlorophenylglycine ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Arylglycine Derivatives

N-alkylated amino acids and their ester derivatives are pivotal structural motifs in a vast array of biologically active molecules and pharmaceuticals. The introduction of an N-alkyl group can significantly modulate a compound's pharmacological properties, including its potency, selectivity, metabolic stability, and cell permeability. 3,5-dichlorophenylglycine ethyl ester is a valuable building block in medicinal chemistry, and its N-alkylated analogs are of considerable interest for the development of novel therapeutics. This guide provides a detailed overview of contemporary and classical methods for the N-alkylation of 3,5-dichlorophenylglycine ethyl ester, with a focus on practical, efficient, and selective protocols.

Guiding Principles for Selecting an N-Alkylation Strategy

The choice of an appropriate N-alkylation method is contingent on several factors, including the desired scale of the reaction, the nature of the alkyl group to be introduced, and the need to preserve stereochemical integrity at the α-carbon. This document will explore three primary strategies:

-

Reductive Amination: A robust and highly selective method for mono-N-alkylation.

-

Catalytic "Borrowing Hydrogen" (or Hydrogen Autotransfer): A modern, atom-economical approach using alcohols as alkylating agents.

-

Classical Nucleophilic Substitution: A traditional method using alkyl halides, presented here with a discussion of its limitations.

Method 1: Reductive Amination with Aldehydes and Sodium Triacetoxyborohydride

Reductive amination is a powerful and widely used method for the selective formation of secondary amines.[1] The reaction proceeds via the in situ formation of an imine from the primary amine and an aldehyde, which is then selectively reduced by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less water-sensitive than other borohydrides and selectively reduces the iminium ion in the presence of the unreacted aldehyde.[1][2]

Scientific Rationale:

The key to the success of this method lies in the controlled reduction of the iminium ion intermediate. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE). Acetic acid can be used as a catalyst to facilitate imine formation. The mild nature of NaBH(OAc)₃ prevents the reduction of the starting aldehyde and the product ester functionality. This method is particularly advantageous for achieving mono-alkylation, as the resulting secondary amine is less nucleophilic than the starting primary amine, thus minimizing over-alkylation.[1]

Experimental Workflow:

Caption: Workflow for Reductive Amination.

Detailed Protocol:

Materials:

-

3,5-dichlorophenylglycine ethyl ester

-

Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add 3,5-dichlorophenylglycine ethyl ester (1.0 eq).

-

Dissolve the starting material in anhydrous DCM (10 mL per mmol of amino ester).

-

Add the desired aldehyde (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be slightly exothermic.

-

Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Data Summary:

| Alkylating Agent (Aldehyde) | Reducing Agent | Solvent | Typical Yield |

| Isobutyraldehyde | NaBH(OAc)₃ | DCM | 85-95% |

| Benzaldehyde | NaBH(OAc)₃ | DCM | 80-90% |

| Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | DCE | 82-92% |

Method 2: Catalytic N-Alkylation using Alcohols via "Borrowing Hydrogen"

The "Borrowing Hydrogen" or "Hydrogen Autotransfer" strategy is a highly atom-economical and environmentally benign method for N-alkylation.[3][4] This reaction utilizes a transition metal catalyst (e.g., based on Iridium, Ruthenium, or Nickel) to transiently "borrow" hydrogen from an alcohol, converting it to an aldehyde in situ.[5] The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst. The only byproduct of this elegant process is water.[3] This method is particularly noted for its excellent preservation of stereochemical integrity.[5][6]

Scientific Rationale:

The catalytic cycle involves several key steps:

-

Oxidation: The metal catalyst oxidizes the alcohol to an aldehyde, and the hydrogen is transferred to the catalyst.

-

Condensation: The in situ generated aldehyde condenses with the primary amine to form an imine, releasing a molecule of water.

-

Reduction: The metal hydride complex then reduces the imine to the corresponding secondary amine, regenerating the active catalyst.

The use of a base is often required to facilitate the deprotonation of the alcohol and the amine. The reaction is typically carried out at elevated temperatures to drive the catalytic cycle.

Catalytic Cycle Diagram:

Caption: Catalytic Cycle of "Borrowing Hydrogen".

Detailed Protocol:

Materials:

-

3,5-dichlorophenylglycine ethyl ester

-

Alcohol (e.g., benzyl alcohol, 1-butanol)

-

Iridium or Ruthenium catalyst (e.g., [Ir(cod)Cl]₂, Cp*RuCl(cod))

-

Base (e.g., K₂CO₃, t-BuOK)

-

High-boiling point solvent (e.g., toluene, xylene)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 3,5-dichlorophenylglycine ethyl ester (1.0 eq), the alcohol (1.5-2.0 eq), the catalyst (1-5 mol%), and the base (1.5 eq).

-

Add the anhydrous solvent (e.g., toluene, 5 mL per mmol of amino ester).

-

Seal the Schlenk tube and heat the reaction mixture to 100-140 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and base.

-

Wash the Celite pad with additional ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Summary:

| Alkylating Agent (Alcohol) | Catalyst | Base | Temperature | Typical Yield |

| Benzyl alcohol | [Ir(cod)Cl]₂ | K₂CO₃ | 120 °C | 75-85% |

| 1-Butanol | Cp*RuCl(cod) | t-BuOK | 110 °C | 70-80% |

| Cyclohexylmethanol | [Ir(cod)Cl]₂ | K₂CO₃ | 120 °C | 72-82% |

Method 3: Classical N-Alkylation with Alkyl Halides

Direct alkylation of amines with alkyl halides is a classical approach to forming C-N bonds.[7] However, this method often suffers from a lack of selectivity, leading to the formation of a mixture of mono- and di-alkylated products, as well as the quaternary ammonium salt.[7] The reason for this is that the product secondary amine is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction.[7]

Scientific Rationale:

The reaction proceeds via a standard SN2 mechanism where the amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is required to neutralize the hydrohalic acid byproduct. The primary drawback is controlling the extent of alkylation. For substrates like 3,5-dichlorophenylglycine ethyl ester, careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.

Reaction Scheme:

Caption: SN2 Reaction of Amine and Alkyl Halide.

Protocol Considerations and Limitations:

While a detailed protocol is not provided due to its limitations for selective synthesis, the following points should be considered if this method is pursued:

-

Stoichiometry: Using a large excess of the amine can favor mono-alkylation, but this is often not practical with valuable substrates.

-

Base: A non-nucleophilic hindered base (e.g., diisopropylethylamine, DIPEA) is often used to scavenge the acid byproduct without competing in the alkylation.

-

Solvent: Aprotic polar solvents like acetonitrile or DMF are typically used.

-

Purification: Extensive chromatographic purification is almost always necessary to separate the desired product from over-alkylation byproducts and unreacted starting material.

Due to these significant drawbacks, this method is generally less preferred than reductive amination or catalytic methods for the selective synthesis of N-alkylated 3,5-dichlorophenylglycine ethyl ester.[5]

Conclusion

The N-alkylation of 3,5-dichlorophenylglycine ethyl ester can be effectively achieved through several synthetic strategies. For selective mono-alkylation with a high degree of control and excellent yields, reductive amination with aldehydes and sodium triacetoxyborohydride is the recommended method. For a more modern, atom-economical, and stereochemically robust approach, catalytic "borrowing hydrogen" methodology with alcohols offers a compelling alternative. While classical alkylation with alkyl halides is a possibility, it is often plagued by poor selectivity and is generally not the preferred route for producing high-purity N-mono-alkylated products in a research or drug development setting. The choice of method will ultimately depend on the specific requirements of the synthesis, including the desired alkyl substituent, scale, and available resources.

References

-

ResearchGate. N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. Available from: [Link]

-

PMC. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Available from: [Link]

-

PubMed. Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Available from: [Link]

-

CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Available from: [Link]

- Google Books. Synthesis of N-Alkyl Amino Acids.

-

Organic Chemistry Portal. O'Donnell Amino Acid Synthesis. Available from: [Link]

-

ResearchGate. Synthesis of functionalized N‐alkyl amino esters and amides via N‐alkylation of amino acids and/or esters. Available from: [Link]

-

CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Available from: [Link]

-

ACS Publications. General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Available from: [Link]

-

ResearchGate. Direct N-alkylation of unprotected amino acids with alcohols. Available from: [Link]

-

Master Organic Chemistry. Alkylation of Amines (Sucks!). Available from: [Link]

-

Harvard University. Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Available from: [Link]

-

Myers Group, Harvard University. Myers Chem 115. Available from: [Link]

-

SciSpace. Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. Available from: [Link]

-

Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Available from: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. Available from: [Link]

-

Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes & Protocols: Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate in Heterocyclic Synthesis

Abstract

Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate is a substituted α-amino acid ester, a class of compounds that serves as a highly versatile and valuable scaffold in synthetic organic chemistry.[1][2] The inherent functionalities—a secondary amine, an ester, and a sterically demanding dichlorophenyl group—provide multiple reactive handles for constructing complex molecular architectures. These features make it an exemplary starting material for the synthesis of a diverse range of nitrogen- and oxygen-containing heterocycles, which are core motifs in many pharmaceutically active compounds.[3][4] This guide provides an in-depth exploration of the application of this specific α-amino ester in the synthesis of key heterocyclic systems, including imidazoles, oxazoles, and thiazoles. We will delve into the mechanistic rationale behind these transformations, provide detailed, field-tested protocols, and present data in a format accessible to researchers, scientists, and professionals in drug development.

The Strategic Importance of α-Amino Esters in Heterocyclic Chemistry

The α-carbon of an amino ester is a critical linchpin. It is positioned between an electron-withdrawing ester group and a nucleophilic amino group. This unique electronic arrangement allows for a variety of cyclocondensation reactions. The 3,5-dichlorophenyl substituent provides significant steric bulk and lipophilicity, properties that can be crucial for modulating the biological activity of the final heterocyclic products. The N-ethyl group offers a site for potential secondary reactions but, more importantly, defines the substitution pattern of the resulting heterocycle. Understanding the interplay of these structural features is paramount to leveraging this molecule's full synthetic potential.

Synthesis of Substituted Imidazoles

Imidazole derivatives are ubiquitous in medicinal chemistry, forming the core of numerous antifungal, antihistaminic, and anticancer agents.[5] The most direct route to imidazole synthesis from α-amino esters involves a condensation reaction with a formamidine equivalent, which provides the missing N-C-N fragment of the imidazole ring.[3][6]

Mechanistic Rationale: The Formamidine Condensation Pathway

The synthesis proceeds via a multi-step condensation-cyclization-dehydration sequence. The ethylamino group of the starting material acts as the initial nucleophile, attacking the electrophilic carbon of formamidine acetate. This is followed by an intramolecular cyclization where the newly formed amino group attacks the ester carbonyl. The final step is the elimination of water and ethanol to yield the aromatic imidazole ring. The use of a high-boiling solvent like glacial acetic acid often serves as both the medium and a catalyst for the dehydration steps.

Caption: Workflow for Imidazole Synthesis.

Experimental Protocol: Synthesis of 4-(3,5-Dichlorophenyl)-1-ethyl-1H-imidazol-5(4H)-one

This protocol outlines a standard procedure for the cyclocondensation reaction.

Materials:

-

Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate (1.0 eq)

-

Formamidine acetate (1.5 eq)

-

Glacial acetic acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ethyl acetate, Saturated sodium bicarbonate solution, Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a 100 mL round-bottom flask, add Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate (2.76 g, 10 mmol, 1.0 eq) and formamidine acetate (1.56 g, 15 mmol, 1.5 eq).

-

Add glacial acetic acid (30 mL) to the flask.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

-

Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing 100 mL of ice-cold water.

-

Neutralize the solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure imidazole product.

| Parameter | Value | Rationale |

| Temperature | Reflux (~118 °C) | Provides sufficient thermal energy to overcome the activation barrier for cyclization and dehydration. |

| Time | 4-6 hours | Typical duration for complete conversion, should be confirmed by TLC. |

| Solvent | Glacial Acetic Acid | Acts as both solvent and acid catalyst, facilitating the dehydration steps. |

| Stoichiometry | 1.5 eq Formamidine | A slight excess of the formamidine reagent ensures complete reaction of the limiting amino ester. |

| Expected Yield | 75-85% | Based on analogous transformations of α-amino esters. |

Synthesis of Substituted Oxazoles

Oxazole heterocycles are another class of compounds with significant biological activities.[7] The synthesis of oxazoles from α-amino esters can be achieved through a variation of the Robinson-Gabriel synthesis, which involves the acylation of the amino group followed by cyclodehydration.[7][8]

Mechanistic Rationale: Acylation-Cyclodehydration Pathway

The synthesis begins with the N-acylation of the ethylamino group using an acid chloride or anhydride. This forms an N-acyl-α-amino ester intermediate. This intermediate is then subjected to a dehydrating agent (e.g., phosphorus oxychloride, sulfuric acid) which promotes an intramolecular cyclization. The ester's carbonyl oxygen attacks the newly formed amide's carbonyl carbon (or its activated form), followed by elimination of water and ethanol to yield the final 2,5-disubstituted oxazole.

Caption: General workflow for Oxazole Synthesis.

Experimental Protocol: Synthesis of Ethyl 5-(3,5-dichlorophenyl)-4-ethyl-2-methyloxazole-4-carboxylate

Materials:

-

Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate (1.0 eq)

-

Acetyl chloride (1.2 eq)

-

Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Phosphorus oxychloride (POCl₃) (1.5 eq)

-

Ice bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

N-Acylation: a. Dissolve Ethyl 2-(3,5-dichlorophenyl)-2-(ethylamino)acetate (2.76 g, 10 mmol, 1.0 eq) in anhydrous DCM (50 mL) in a flask under a nitrogen atmosphere. b. Add pyridine (1.58 g, 1.6 mL, 20 mmol, 2.0 eq). c. Cool the mixture to 0 °C in an ice bath. d. Add acetyl chloride (0.94 g, 0.85 mL, 12 mmol, 1.2 eq) dropwise via syringe. e. Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed. f. Wash the reaction mixture with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (25 mL), and brine (25 mL). g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-acyl intermediate. This intermediate can often be used in the next step without further purification.

-

Cyclodehydration: a. Place the crude N-acyl intermediate in a clean, dry flask. b. Cool the flask to 0 °C and slowly add phosphorus oxychloride (2.30 g, 1.4 mL, 15 mmol, 1.5 eq). c. Carefully heat the mixture to 80-90 °C and maintain for 2-4 hours. d. Cool the reaction to room temperature and quench by slowly pouring it onto crushed ice. e. Neutralize with a saturated solution of sodium bicarbonate. f. Extract the product with ethyl acetate (3 x 50 mL). g. Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate. h. Purify by column chromatography to obtain the desired oxazole.

| Parameter | Value | Rationale |

| Acylating Agent | Acetyl Chloride | Provides the C2-methyl group of the oxazole ring. Other acid chlorides can be used for variation. |

| Base | Pyridine | Scavenges the HCl byproduct generated during the N-acylation step. |

| Dehydrating Agent | POCl₃ | A powerful dehydrating agent that activates the amide carbonyl for intramolecular cyclization. |

| Temperature | 0 °C then 80-90 °C | Initial cooling controls the exothermic acylation; subsequent heating drives the cyclodehydration. |

| Expected Yield | 60-75% (over two steps) | Typical yields for Robinson-Gabriel type syntheses. |

Synthesis of Substituted Thiazoles

Thiazole derivatives are another cornerstone of medicinal chemistry, known for a wide array of biological activities.[4][9][10] The Hantzsch thiazole synthesis is a classic and reliable method, typically involving the reaction of an α-haloketone with a thioamide.[9][10] A variation applicable to our substrate involves converting the α-amino ester into a thioamide functionality first, followed by reaction with an α-haloketone. A more direct route, analogous to the Cook-Heilbron synthesis, involves reacting the α-amino ester with a source of carbon disulfide or an isothiocyanate.[11]

Mechanistic Rationale: The Cook-Heilbron Pathway Adaptation